molecular formula C17H19ClO3 B5200697 4-chloro-1-[3-(2-methoxyphenoxy)propoxy]-2-methylbenzene

4-chloro-1-[3-(2-methoxyphenoxy)propoxy]-2-methylbenzene

Cat. No.: B5200697
M. Wt: 306.8 g/mol
InChI Key: JSGJSYOPAHLZRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-1-[3-(2-methoxyphenoxy)propoxy]-2-methylbenzene, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is widely used in scientific research to study the role of β2-adrenergic receptors in various physiological processes.

Mechanism of Action

4-chloro-1-[3-(2-methoxyphenoxy)propoxy]-2-methylbenzene 118,551 is a selective β2-adrenergic receptor antagonist, which means that it binds to and blocks the activity of β2-adrenergic receptors. β2-adrenergic receptors are G protein-coupled receptors that are activated by the hormone epinephrine and the neurotransmitter norepinephrine. They play a key role in the regulation of various physiological processes, including bronchodilation, vasodilation, and glycogenolysis. By blocking the activity of β2-adrenergic receptors, this compound 118,551 can inhibit these physiological processes.
Biochemical and Physiological Effects:
This compound 118,551 has a number of biochemical and physiological effects. It can inhibit the relaxation of airway smooth muscle, which is important for the treatment of asthma and COPD. It can also inhibit the dilation of blood vessels, which can be beneficial in the treatment of hypertension. This compound 118,551 can also inhibit the breakdown of glycogen in the liver, which can be beneficial in the treatment of diabetes.

Advantages and Limitations for Lab Experiments

4-chloro-1-[3-(2-methoxyphenoxy)propoxy]-2-methylbenzene 118,551 has several advantages for lab experiments. It is a highly selective β2-adrenergic receptor antagonist, which means that it can be used to study the specific role of β2-adrenergic receptors in various physiological processes. It is also relatively easy to synthesize and purify, which makes it readily available for use in research. However, this compound 118,551 has some limitations as well. It has a relatively short half-life, which means that it must be administered frequently in experiments. It can also have off-target effects on other receptors, which can complicate data interpretation.

Future Directions

For research related to 4-chloro-1-[3-(2-methoxyphenoxy)propoxy]-2-methylbenzene 118,551 include the study of its role in metabolism and thermogenesis, the development of more selective β2-adrenergic receptor antagonists, and the development of new delivery methods.

Synthesis Methods

4-chloro-1-[3-(2-methoxyphenoxy)propoxy]-2-methylbenzene 118,551 can be synthesized through a multi-step process involving the reaction of 2-methylbenzyl chloride with 3-(2-methoxyphenoxy)propylamine, followed by chlorination with thionyl chloride. The resulting product is purified through recrystallization to obtain pure this compound 118,551.

Scientific Research Applications

4-chloro-1-[3-(2-methoxyphenoxy)propoxy]-2-methylbenzene 118,551 is widely used in scientific research to study the role of β2-adrenergic receptors in various physiological processes. It is commonly used in studies related to asthma, chronic obstructive pulmonary disease (COPD), and cardiovascular diseases. This compound 118,551 is also used in research related to the regulation of metabolism, thermogenesis, and glucose homeostasis.

Properties

IUPAC Name

4-chloro-1-[3-(2-methoxyphenoxy)propoxy]-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClO3/c1-13-12-14(18)8-9-15(13)20-10-5-11-21-17-7-4-3-6-16(17)19-2/h3-4,6-9,12H,5,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSGJSYOPAHLZRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCCOC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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